molecular formula C16H14O5 B10846058 8-Methylnaringenin

8-Methylnaringenin

Cat. No.: B10846058
M. Wt: 286.28 g/mol
InChI Key: GMVYLXBMPRDZDR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylnaringenin is a flavonoid compound derived from naringenin, a naturally occurring flavanone found in various citrus fruits. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is a methylated derivative of naringenin, which enhances its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylnaringenin can be synthesized through the methylation of naringenin. One common method involves the reaction of naringenin with methyl iodide or methyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 8-Methylnaringenin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

8-Methylnaringenin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives and as a model compound for studying flavonoid chemistry.

    Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular processes and oxidative stress.

    Medicine: Research has shown its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of 8-Methylnaringenin involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its enhanced stability and bioavailability compared to naringenin. Its specific methylation pattern also contributes to its unique biological activities, making it a promising compound for various applications in research and industry .

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1

InChI Key

GMVYLXBMPRDZDR-AWEZNQCLSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O

Origin of Product

United States

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